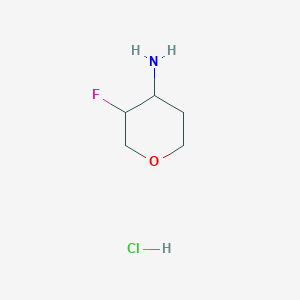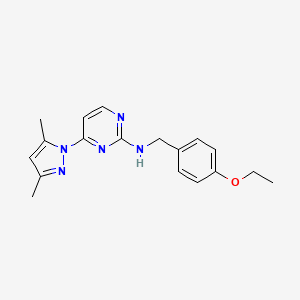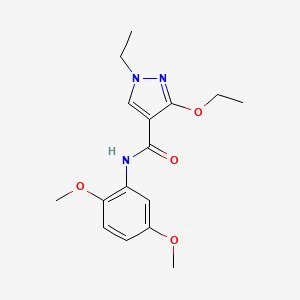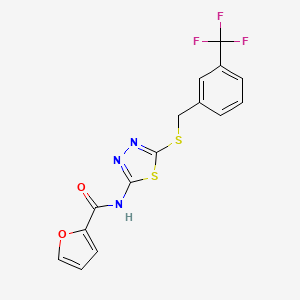![molecular formula C23H15F2N5O2 B2533881 N-(4-fluorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031649-74-7](/img/structure/B2533881.png)
N-(4-fluorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C23H15F2N5O2 and its molecular weight is 431.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Inotropic Evaluation
The compound has been synthesized and evaluated for positive inotropic activity. In a study, it was compared to the standard drug, milrinone, and was found to be potent in increasing stroke volume in isolated rabbit-heart preparations, suggesting potential therapeutic applications in cardiovascular conditions (Liu et al., 2009).
Anticancer Activity
Another significant application of similar derivatives lies in the realm of anticancer research. A study focusing on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, a similar class of compounds, highlighted their potential in combating cancer. Specific derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their promising role in cancer therapy (Reddy et al., 2015).
Antibacterial Activity
Compounds within the same class have also been synthesized and assessed for antibacterial activities. A study explored the antibacterial potential of these derivatives, which could lead to the development of new antimicrobial agents, addressing the growing issue of bacterial resistance (Holla et al., 2005).
Antimicrobial Agents
The search for new antimicrobial agents has led to the synthesis of novel 1H-1,2,3-triazole-4-carboxamides, including [1,2,3]triazolo[1,5-a]quinazoline-3-carboxamides. These compounds exhibited moderate to good activities against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as antimicrobial agents (Pokhodylo et al., 2021).
Fluorescence Studies
Some derivatives of the compound have been synthesized and identified for their fluorescence properties. This has implications for the development of novel fluorescent materials, potentially useful in biochemical assays and imaging applications (Break et al., 2013).
Selectivity for Human A3 Receptor Subtype
In the realm of neuropharmacology, derivatives of the triazoloquinazoline adenosine antagonist, which is a related compound, have shown selectivity for the human A3 receptor subtype. This suggests possible applications in the development of targeted therapies for neurological disorders (Kim et al., 1996).
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N5O2/c24-16-6-1-13(2-7-16)12-26-22(31)15-5-10-18-19(11-15)30-21(27-23(18)32)20(28-29-30)14-3-8-17(25)9-4-14/h1-11,29H,12H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETQQVFJYWBJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
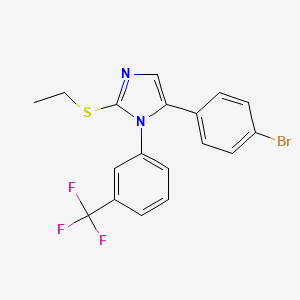
![6-(2-Chloroacetyl)-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one](/img/structure/B2533799.png)
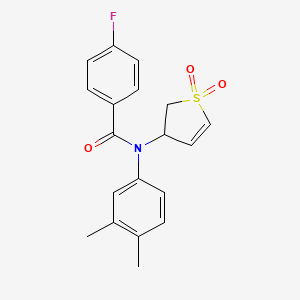
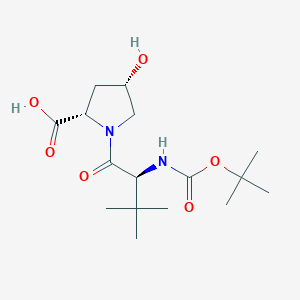
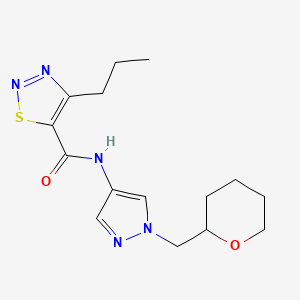
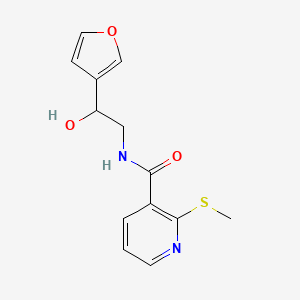
![4-{[(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-yliden)amino]methyl}benzenecarboxylic acid](/img/structure/B2533809.png)


